molecular formula C13H13NS B3150384 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline CAS No. 687996-36-7

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3150384
CAS No.: 687996-36-7
M. Wt: 215.32 g/mol
InChI Key: HGPGWVXWUMOBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound built on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal and materials chemistry . The THIQ core is a feature of numerous natural products and clinically used drugs, known to confer a wide spectrum of pharmacological activities including anti-cancer, anti-infective, and central nervous system effects . The strategic incorporation of a thiophene heterocycle at the 6-position is a key structural modification; the thiophene ring can enhance molecular interactions with biological targets and is also known to impart favorable photophysical properties, making such compounds candidates for applications in organic electronics and bioimaging . This compound is of primary interest in preclinical research and drug discovery programs. Researchers can utilize it as a key intermediate in the synthesis of more complex molecules or as a scaffold for developing new pharmacologically active agents . Its mechanism of action is not predefined and would be contingent on the specific research context, potentially involving interactions with enzymatic targets or receptors common to THIQ-derived compounds . Furthermore, its structural features make it a valuable subject for photophysical studies, particularly in the development of fluorescent materials where internal charge transfer (ICT) processes are desired . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

6-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-12-8-14-5-3-11(12)7-10(1)13-4-6-15-9-13/h1-2,4,6-7,9,14H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPGWVXWUMOBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the coupling of in situ generated iminium ions with nucleophiles such as alkynes, indoles, or naphthols . This one-pot strategy is efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies is also explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated analogs, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Its neuroprotective effects are attributed to its ability to inhibit oxidative stress and inflammation .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and chemical profiles of THIQ derivatives are heavily influenced by substituents at the 6- or 7-positions. Below is a comparative analysis of key analogs:

Compound Substituent Key Properties Biological/Functional Role
6-THIQ-Th Thiophen-3-yl - Sulfur atom enhances aromatic interactions.
- Moderate lipophilicity.
Potential organocatalyst; structural studies .
6-Trifluoromethyl-THIQ HCl Trifluoromethyl - Electron-withdrawing group increases metabolic stability.
- High lipophilicity.
Intermediate in drug synthesis .
6-Methylsulfonyl-THIQ Methylsulfonyl - Polar group improves solubility.
- Electron-withdrawing.
Research chemical (exact role unspecified) .
CKD712 Naphthylmethyl, dihydroxy - Bulky substituent enhances receptor binding.
- Hydroxy groups aid solubility.
Promotes VEGF production for wound healing .
6-Hydroxy-THIQ derivatives Hydroxy/methoxy - Polar groups enable hydrogen bonding.
- Moderate solubility.
Anti-inflammatory, neuroprotective activities .
6-Chloro-1-phenyl-THIQ Chloro, phenyl - Chlorine increases lipophilicity.
- Phenyl enhances aromatic stacking.
Research applications (e.g., receptor studies) .

6-THIQ-Th vs. Morpholinylpyrrolyl-THIQ Derivatives

  • 6-THIQ-Th: Limited biological data are available, but its thiophene moiety suggests utility in catalysis or as a building block for drug discovery .
  • These derivatives are studied for antitumor and antimicrobial activities .

6-THIQ-Th vs. CKD712

  • CKD712 : Demonstrates pro-angiogenic effects by inducing VEGF via AMPK/HO-1 pathways, accelerating wound closure in vivo .
  • 6-THIQ-Th: No direct evidence of wound-healing activity, but its electronic profile may support redox-modulating roles.

Anticancer and Anti-inflammatory Derivatives

  • Star Fruit THIQs : 6-Methoxy and 8-hydroxy substituents in Averrhoa carambola-derived THIQs show anticancer (via apoptosis induction) and anti-inflammatory effects .
  • 6-THIQ-Th : Thiophene’s planar structure may facilitate DNA intercalation, but this remains speculative without empirical data.

Physicochemical and Conformational Analysis

  • Lipophilicity : Trifluoromethyl and chloro groups increase logP values (e.g., 6-Trifluoromethyl-THIQ HCl > 6-THIQ-Th > hydroxy derivatives), impacting blood-brain barrier permeability .
  • Solubility : Methylsulfonyl and hydroxy groups enhance aqueous solubility compared to thiophene or trifluoromethyl analogs .
  • Conformation : THIQ derivatives often adopt a half-boat conformation, as seen in (1S,3S)-methyl 6,7-dimethoxy-THIQ carboxylate, which influences binding to biological targets .

Biological Activity

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring fused to a tetrahydroisoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed that the neuroprotective effects are mediated through the inhibition of oxidative stress and inflammation pathways .

3. Cancer Therapeutics
Emerging studies highlight the potential of this compound in cancer therapy. It has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro assays revealed that it can induce apoptosis in certain cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation: The compound interacts with specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction: It binds to various receptors that modulate neurotransmitter release and cellular responses.
  • Oxidative Stress Inhibition: By reducing oxidative stress markers, it protects neuronal cells from damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of THIQ derivatives. Research has shown that modifications to the thiophene ring or the tetrahydroisoquinoline core can significantly influence potency and selectivity against various biological targets .

CompoundActivityIC50 (nM)Notes
This compoundNeuroprotective<100Effective in reducing oxidative stress
JDTic analog with thiopheneKOR antagonist0.12Selective for KOR over MOR and DOR
FGFR inhibitor analogsCancer cell apoptosis<50Induces apoptosis in cancer cell lines

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, administration of this compound resulted in significant improvement in motor function and reduction in neuroinflammation markers compared to control groups. This suggests its potential application in treating neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy
A series of experiments tested this compound against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline (6-Thiophen-3-yl-THIQ)?

  • Methodological Answer : A typical route involves reductive amination or cyclization of precursors. For example, LiAlH₄-mediated reduction of nitrovinyl intermediates in tetrahydrofuran (THF) can yield THIQ derivatives with ~60% efficiency . Alternative approaches include coupling thiophene-containing aldehydes with tetrahydroisoquinoline precursors under inert atmospheres (e.g., argon), followed by purification via column chromatography .

Q. How is 6-Thiophen-3-yl-THIQ characterized structurally?

  • Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and substituent positioning, as demonstrated in studies of analogous THIQ derivatives . Complementary techniques include ¹H/¹³C NMR for verifying proton environments and LC-MS for purity assessment. For example, thiophene ring protons typically resonate at δ 6.8–7.2 ppm in ¹H NMR .

Q. What biological activities are reported for 6-Thiophen-3-yl-THIQ derivatives?

  • Methodological Answer : Derivatives exhibit cytotoxicity (e.g., IC₅₀ values in the µM range against cancer cell lines) and antimicrobial activity. Assays often involve MTT viability tests or agar diffusion methods. Activity depends on substituent chain length; shorter chains (C₆–C₁₀) enhance membrane penetration, while longer chains (C₁₂–C₁₇) reduce efficacy .

Advanced Research Questions

Q. How can reaction yields be optimized for 6-Thiophen-3-yl-THIQ synthesis?

  • Methodological Answer : Yield improvements (e.g., from 53% to >75%) involve:

  • Catalyst screening : Pd/C or molecular sieves for hydrogenation steps .
  • Solvent optimization : THF or acetonitrile enhances solubility of intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, minimizing byproducts .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Thiophene position : 3-Thiophenyl derivatives show stronger π-π stacking with biological targets than 2-substituted analogs .
  • Chain length : Alkyl chains >C₁₀ reduce cytotoxicity due to poor cellular uptake .
  • Diastereoselectivity : (–)-6,7-Dimethoxy-THIQ derivatives exhibit higher enantiomeric purity and activity, achievable via chiral auxiliaries .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Standardized protocols : Fixed IC₅₀ measurement durations (e.g., 48–72 hours) .
  • Control compounds : Use reference THIQs (e.g., 6-nitroquinoxaline derivatives) to benchmark activity .

Q. What advanced techniques enable diastereoselective synthesis of 6-Thiophen-3-yl-THIQ?

  • Methodological Answer : Asymmetric Pictet-Spengler reactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) yield enantiomerically pure THIQs. For example, (–)-6,7-dimethoxy-THIQ-carboxylic acid is synthesized via stereocontrolled cyclization, achieving >90% enantiomeric excess (ee) .

Q. Can 6-Thiophen-3-yl-THIQ be functionalized with phosphonic acid groups?

  • Methodological Answer : Yes, via Pudovik or Kabachnik–Fields reactions. Cyclic phosphonic acid derivatives (e.g., tetrahydroisoquinoline-3-phosphonic acid) are synthesized by reacting THIQ precursors with dialkyl phosphites, enabling applications in enzyme inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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